2,2-Dimethylcyclobutan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylcyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)4-3-5(6)7/h5H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWAHLXGFZBYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Substituted Cyclobutane Scaffolds in Synthetic Chemistry
Substituted cyclobutane (B1203170) scaffolds are progressively utilized in medicinal chemistry and materials science. nih.gov Their importance stems from several key characteristics inherent to the cyclobutane ring, including its puckered three-dimensional structure, elongated C-C bond lengths, and a degree of chemical inertness despite its high ring strain. nih.govnih.govru.nl These features allow cyclobutane moieties to serve as versatile tools for chemists.
One of the most significant roles of the cyclobutane scaffold is as a bioisostere, a substituent that can replace other chemical groups in biologically active molecules to modulate their properties. rsc.orgacs.org For instance, cyclobutanes have been successfully employed to replace larger cyclic systems, alkenes (to prevent cis/trans isomerization), and even aryl groups. nih.govnih.govru.nl This substitution can lead to improved metabolic stability, enhanced solubility, reduced planarity, and the ability to orient key pharmacophore groups in a specific spatial arrangement to optimize interactions with biological targets. nih.govnih.govru.nl The rigid, three-dimensional nature of the cyclobutane ring provides a level of conformational restriction that is difficult to achieve with more flexible acyclic or larger ring systems. nih.govnih.gov
Furthermore, the introduction of substituents, such as the gem-dimethyl group found in 2,2-dimethylcyclobutan-1-amine, adds another layer of structural and functional diversity. nih.gov These substituents can influence the ring's conformation and provide specific steric and electronic properties, making them valuable for filling hydrophobic pockets in protein targets or for directing the regioselectivity of further chemical transformations. nih.govresearchgate.net The development of new synthetic methods has made these valuable building blocks more accessible, encouraging their broader application in drug discovery and development. nih.govresearchgate.net
Overview of Unique Structural Features of 2,2 Dimethylcyclobutan 1 Amine
The structure of 2,2-Dimethylcyclobutan-1-amine is defined by a four-membered carbon ring with an amine group attached to one carbon (C1) and two methyl groups on an adjacent carbon (C2). This specific arrangement confers several unique structural characteristics.
The amine group at C1 introduces a primary nucleophilic and basic center, making the molecule a valuable building block for the synthesis of more complex derivatives through reactions such as amidation, alkylation, and arylation. calstate.edu The stereochemical relationship between the amine group and the gem-dimethyl group can lead to different diastereomers (cis and trans isomers), each with a unique three-dimensional shape and set of properties. This stereochemical complexity is a key feature that chemists can exploit to fine-tune the structure of a target molecule. calstate.edu
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H13N |
| CAS Number | 56353-97-8 |
| Molecular Weight | 99.17 g/mol |
| Appearance | Data not widely available; likely a liquid at room temperature |
| Boiling Point | Data not widely available |
Note: Data for this specific compound is limited in public databases. Properties are based on its chemical structure and data for related compounds. nih.gov
Research Landscape and Historical Context of Cyclobutane Amines
Approaches to Cyclobutane Ring Construction
The construction of the cyclobutane core is the pivotal step in the synthesis of 2,2-Dimethylcyclobutan-1-amine and its derivatives. Methodologies for forming this four-membered ring can be broadly categorized into photochemical cycloadditions and cyclizations driven by the release of ring strain from highly unstable precursors.
The [2+2] photocycloaddition is a cornerstone of cyclobutane synthesis, involving the union of two alkene components under photochemical conditions to form a cyclobutane ring. aklectures.comnumberanalytics.com This reaction, which is typically forbidden under thermal conditions, provides a direct and atom-economical route to the cyclobutane scaffold. aklectures.comnih.gov The formation of the 2,2-dimethylcyclobutane skeleton via this method would conceptually involve the reaction of an isobutylene (B52900) (2-methylpropene) equivalent with another alkene partner carrying a masked or precursor amino group.
Historically, [2+2] photocycloaddition research began with the photodimerization of identical olefins, often conducted in the solid state or solution to yield dimeric products. acs.org The term photodimerization refers to the cycloaddition of two identical molecules. nsf.gov For instance, the photodimerization of cinnamic acid to form α-truxillic acid is a classic example. acs.org
While the direct dimerization of an alkene like isobutylene would not yield the required substitution pattern for the target amine, the principles extend to the intermolecular [2+2] cycloaddition of two different alkenes. nsf.gov This "crossed" cycloaddition is a more versatile approach. nih.gov For the synthesis of a precursor to this compound, a potential strategy involves the photocycloaddition of isobutylene with an alkene such as acrylonitrile. This would generate a cyclobutane ring with the required gem-dimethyl substitution and a nitrile group, which can be subsequently reduced to the primary amine. The regioselectivity of such additions, yielding "head-to-head" or "head-to-tail" isomers, is a critical consideration. nsf.govnih.gov
Intramolecular [2+2] photocycloaddition offers a powerful method for constructing complex, fused-ring systems with high regioselectivity. nih.gov In this approach, two alkene moieties are tethered within the same molecule. nsf.gov Upon irradiation, they cyclize to form a bicyclic product containing a cyclobutane ring. acs.orgresearchgate.net The length and nature of the tether are crucial for controlling the reaction's feasibility and stereochemical outcome. sci-hub.se
For the synthesis of the 2,2-dimethylcyclobutane scaffold, one could envision a substrate like 5,5-dimethyl-1,6-heptadiene. Photochemical irradiation of this diene, potentially catalyzed by a copper(I) salt like CuOTf, could induce an intramolecular [2+2] cycloaddition to form 2,2-dimethylbicyclo[3.2.0]heptane. sci-hub.se Subsequent cleavage of the five-membered ring could then unveil the desired 2,2-dimethylcyclobutane core with functional handles for conversion to the amine. This strategy has been successfully employed in the total synthesis of natural products like laurenene. acs.org The success of such reactions often depends on the olefin separation distance, with shorter tethers favoring intramolecular cyclization. nih.gov
Traditional photochemical reactions often require high-energy ultraviolet (UV) light, which can limit functional group tolerance and pose safety concerns. nih.gov A significant advancement is the use of visible-light-mediated photocatalysis, which allows [2+2] cycloadditions to proceed under milder conditions. nih.govresearchgate.net This is typically achieved through an energy transfer (EnT) process where a photocatalyst absorbs visible light, enters an excited triplet state, and then transfers its energy to one of the alkene substrates, promoting it to its triplet state to initiate the cycloaddition. nih.govbg.ac.rs
Thioxanthones and various transition metal complexes are effective photocatalysts for these transformations. nih.govacs.org For example, the [2+2] cycloaddition of N-aryl maleimides with styrenes can be efficiently promoted by thioxanthone under blue LED irradiation (440 nm). nih.gov This approach has been applied to both inter- and intramolecular reactions, expanding the scope of accessible cyclobutane structures. nih.govresearchgate.net The reaction between an isobutylene equivalent and an alkene partner could be achieved using a suitable photocatalyst and a visible light source, offering a more sustainable alternative to UV-driven methods. acs.org
Table 1: Examples of Visible-Light-Mediated [2+2] Cycloaddition Conditions
| Reactant 1 | Reactant 2 | Photocatalyst | Light Source | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| (E)-3-benzylideneindolin-2-one | Styrene | Ir(ppy)₃ | Blue LED | DCE | 99% | acs.org |
| N-phenylmaleimide | Styrene | Thioxanthone | Blue LED (440 nm) | CH₂Cl₂ | High | nih.gov |
| Alkyne | Alkene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Blue LED | CH₂Cl₂ | 73% | researchgate.net |
DCE = 1,2-dichloroethane
While this compound itself is achiral, the synthesis of its advanced, chiral derivatives requires precise control over stereochemistry. Stereoselectivity in [2+2] photocycloadditions can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral templates. numberanalytics.comresearchgate.net The goal is to influence the facial selectivity of the approaching alkenes to favor the formation of one enantiomer or diastereomer over others. numberanalytics.com
Chiral Lewis acids, for instance, can coordinate to one of the alkene partners, directing the cycloaddition pathway. numberanalytics.com Recently, the use of chiral phosphoric acids as Brønsted acid catalysts has enabled highly enantioselective and diastereoselective [2+2] photodimerizations of C-cinnamoyl imidazoles. orgsyn.org The catalyst protonates the substrate, leading to a selective excitation of the catalyst-bound substrate and resulting in high stereocontrol. orgsyn.org Similarly, intramolecular reactions can exhibit high diastereoselectivity, where the stereochemistry of the tether and existing chiral centers dictates the geometry of the newly formed cyclobutane ring. nih.gov These methods are crucial for accessing optically active cyclobutane-containing molecules. researchgate.net
Table 2: Examples of Stereoselective [2+2] Cycloaddition
| Reaction Type | Catalyst / Auxiliary | Substrates | Selectivity | Reference |
|---|---|---|---|---|
| Asymmetric Photodimerization | Chiral Phosphoric Acid | C-cinnamoyl imidazole | High ee, dr | orgsyn.org |
| Diastereoselective Intramolecular | Chiral allene (B1206475) precursor | Allenic ketone and tethered alkene | High dr, ee | nih.gov |
| Chiral Auxiliary Controlled | Chiral enone | Vinyl ether | >90% de | numberanalytics.com |
ee = enantiomeric excess; dr = diastereomeric ratio; de = diastereomeric excess
An alternative to cycloaddition is the use of strain-release-driven reactions, which leverage the high ring-strain energy of precursors like bicyclo[1.1.0]butanes (BCBs) to construct cyclobutane rings. researchgate.netrsc.org BCBs possess one of the highest strain energies per bond and readily undergo ring-opening reactions. rsc.org This reactivity provides a powerful and modular platform for the synthesis of densely functionalized cyclobutanes. nih.govrsc.org
The general strategy involves the addition of a radical or an electrophile to the central, highly strained C-C σ-bond of the BCB. rsc.org This initiates a ring-opening cascade, which can be coupled with the introduction of a second functional group, leading to 1,3-disubstituted cyclobutanes. nih.gov For instance, photoredox-catalyzed methods can generate radicals that add to BCBs, triggering a rearrangement to form polysubstituted cyclobutanes. rsc.orgrsc.org A hypothetical route to a 2,2-dimethylcyclobutane derivative could start from a BCB bearing a gem-dimethyl group at one of the bridgehead positions. Reaction with a suitable nitrogen-containing nucleophile or its synthetic equivalent in a strain-release process would forge the desired substituted four-membered ring. nih.gov
Pyrrolidine (B122466) Contraction Pathways to Cyclobutanes
A modern and powerful strategy for forming cyclobutane rings involves the contraction of readily accessible pyrrolidine precursors. chemistryviews.org This method has gained attention for its ability to generate highly substituted and stereochemically complex cyclobutanes. acs.orgacs.org
The general mechanism for this transformation is initiated by the reaction of a pyrrolidine with a nitrogen transfer agent, such as an in-situ generated iodonitrene species from reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org This step forms a reactive 1,1-diazene intermediate. acs.orgacs.org Subsequent thermal extrusion of nitrogen gas (N₂) from the diazene (B1210634) generates a singlet 1,4-biradical intermediate. acs.org This biradical rapidly undergoes C-C bond formation to yield the desired cyclobutane ring. acs.orgacs.org A key feature of this pathway is its stereospecificity; the stereochemical information from the starting pyrrolidine is often transferred with high fidelity to the cyclobutane product due to the rapid collapse of the biradical intermediate. acs.org
This method has been successfully applied in the synthesis of complex natural products, such as in the formal synthesis of piperarborenine B, demonstrating its utility in constructing functionalized, unsymmetrical cyclobutane cores. acs.orgacs.org While this pathway is highly effective for a range of substituted pyrrolidines, the yields can vary depending on the substitution pattern. chemistryviews.org
Table 1: Examples of Pyrrolidine Ring Contraction to Cyclobutanes
| Starting Pyrrolidine | Reagents | Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| Substituted Pyrrolidine (general) | HTIB, Ammonium Carbamate | 2,2,2-Trifluoroethanol (TFE) | Substituted Cyclobutane | 30-79% | acs.org, chemistryviews.org |
| Optically Pure Spirooxindole Pyrrolidine | HTIB, Ammonium Carbamate | TFE | Optically Pure Spirocyclobutane | 46% | acs.org |
| cis-Pyrrolidine-2,5-dicarboxylate | HTIB, Ammonium Carbamate | TFE | cis-Cyclobutane-1,2-dicarboxylate | 39% | acs.org |
Ring-Closing Metathesis Strategies
Ring-closing metathesis (RCM) is a prominent reaction in organic synthesis for forming cyclic alkenes from acyclic diene precursors. wikipedia.org The reaction is typically catalyzed by ruthenium complexes, such as Grubbs' catalysts, and proceeds through a metallacyclobutane intermediate. organic-chemistry.org The primary driving force for the reaction is often the formation of a stable cyclic product and the release of a volatile small molecule, like ethylene. organic-chemistry.org
While RCM is most commonly employed for the synthesis of less-strained 5- to 7-membered rings, its application to form strained four-membered cyclobutene (B1205218) rings is more challenging. wikipedia.org The significant ring strain of the cyclobutene product can make the ring-closing step thermodynamically less favorable compared to competing intermolecular reactions like polymerization. However, strategies using specific substrates and catalytic systems can facilitate the formation of cyclobutene. Once formed, the cyclobutene can be readily hydrogenated to the corresponding saturated cyclobutane. This two-step sequence represents a viable, albeit less common, pathway to the cyclobutane core.
Furthermore, related metathesis reactions, such as the ring-opening metathesis polymerization (ROMP) of cyclobutenes using hydrazine (B178648) catalysts, highlight the unique reactivity of these strained rings. nih.govnih.gov
Introduction of the Amine Functionality
Once the 2,2-dimethylcyclobutane core is established, the introduction of the amine group at the C1 position is a critical step. This is most commonly achieved starting from the corresponding ketone, 2,2-dimethylcyclobutan-1-one (B74856).
Reductive Amination Protocols
Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. organic-chemistry.orgmdpi.com To produce this compound, this process begins with the reaction of 2,2-dimethylcyclobutan-1-one with ammonia (B1221849). This forms an intermediate imine (or the corresponding enamine tautomer), which is not isolated but is reduced in situ to the final primary amine. libretexts.org
A variety of reducing agents can be employed for this transformation, each with specific advantages. organic-chemistry.org Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Rhodium, Cobalt) is an effective method. mdpi.comresearchgate.net Alternatively, hydride-based reagents are very common, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) being particularly useful due to their mild nature and tolerance of various functional groups. researchgate.net These reagents are chemoselective, readily reducing the protonated iminium ion intermediate while being slow to react with the starting ketone. youtube.com
Table 2: Common Reagents for Reductive Amination
| Reagent/System | Amine Source | Key Features | Ref |
|---|---|---|---|
| H₂ / Metal Catalyst (Co, Rh) | Ammonia | Can be performed with aqueous ammonia; high selectivity. | organic-chemistry.org, mdpi.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia / NH₄⁺ | Mild; effective under slightly acidic conditions which favor iminium ion formation. | researchgate.net, youtube.com |
| Sodium Triacetoxyborohydride (Na(OAc)₃BH) | Ammonia / NH₄⁺ | Mild and non-toxic; often used in aprotic solvents like dichloroethane. | researchgate.net |
| Ammonia Borane (NH₃BH₃) | Ammonia | Can be used in solvent-free conditions. | organic-chemistry.org |
Nucleophilic Substitution Reactions with Ammonia/Amines
An alternative route to this compound involves the nucleophilic substitution of a suitable precursor, such as 1-bromo- or 1-chloro-2,2-dimethylcyclobutane. In this reaction, ammonia, acting as a nucleophile, attacks the electrophilic carbon atom bearing the halogen leaving group. chemguide.co.uk The lone pair of electrons on the nitrogen atom forms a new C-N bond, while the carbon-halogen bond breaks. chemguide.co.uksavemyexams.com
The initial product is an ammonium salt, which is then deprotonated by a second molecule of ammonia acting as a base to yield the free primary amine. chemguide.co.uk To prevent further reaction of the newly formed primary amine (which is also a nucleophile) with the haloalkane starting material—a process that leads to secondary, tertiary, and quaternary ammonium salt byproducts—a large excess of ammonia is typically used. savemyexams.com The reaction is generally conducted under heat in a sealed tube using a solution of ammonia in ethanol (B145695) to prevent the volatile ammonia from escaping. chemguide.co.ukchemistrystudent.com
Conversion from Cyclobutanones (e.g., 2,2-Dimethylcyclobutan-1-one precursor)
Beyond direct reductive amination, 2,2-dimethylcyclobutan-1-one can be converted to the corresponding amine via a two-step sequence involving an oxime intermediate. This classical method provides a reliable alternative for amine synthesis.
First, the ketone is treated with hydroxylamine (B1172632) (NH₂OH), typically in the presence of a weak acid or base, to form 2,2-dimethylcyclobutanone oxime. The second step is the reduction of the C=N double bond of the oxime to the desired primary amine. A variety of strong reducing agents are effective for this transformation, including:
Lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or THF.
Catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. uc.pt
Sodium metal in an alcohol solvent (e.g., ethanol), known as the Bouveault-Blanc reduction.
The choice of reducing agent can depend on the presence of other functional groups within the molecule. For example, catalytic hydrogenation is often preferred for its milder conditions compared to metal hydrides. uc.pt
Derivatization of this compound Scaffold
The primary amine functionality of the this compound scaffold is a versatile handle for the synthesis of a wide array of advanced derivatives. These reactions typically involve the nucleophilic nitrogen atom reacting with various electrophiles. Such derivatizations are crucial for modifying the molecule's properties for applications in medicinal chemistry or materials science. nih.gov
Common derivatization reactions include:
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent) yields stable amide derivatives. For analytical purposes, acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) are often used to create volatile derivatives for gas chromatography. iu.edu
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base produces sulfonamides.
Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines. This reaction can be difficult to control, often leading to mixtures, but specific protocols like reductive amination with an aldehyde or ketone can provide cleaner conversions.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates affords the corresponding ureas and thioureas, which are important functional groups in many biologically active compounds. uc.pt
Fluorogenic Labeling: For sensitive detection and quantification in biological systems, primary amines can be reacted with fluorogenic reagents like naphthalene-2,3-dicarboxaldehyde (NDA) to form highly fluorescent derivatives. nih.gov
Table 3: Common Derivatization Reactions for Primary Amines
| Derivative Type | Reagent Class | Example Reagent | Resulting Functional Group | Ref |
|---|---|---|---|---|
| Amide | Acyl Halide | Acetyl Chloride | N-cyclobutylacetamide | iu.edu |
| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-cyclobutyl-p-toluenesulfonamide | nih.gov |
| Urea | Isocyanate | Phenyl isocyanate | N-phenyl-N'-cyclobutylurea | uc.pt |
| Secondary Amine | Aldehyde/Ketone + Reductant | Acetone + NaBH₃CN | N-isopropyl-2,2-dimethylcyclobutanamine | youtube.com |
| Fluorescent Adduct | Fluorogenic Reagent | Naphthalene-2,3-dicarboxaldehyde | Cyanobenz[f]isoindole (CBI) derivative | nih.gov |
Fluorination Methodologies on the Cyclobutane Ring (e.g., PhIO/HF·py)
The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, and fluorinated cyclobutane motifs are of great interest in medicinal chemistry. bohrium.com The synthesis of chiral fluorinated cyclobutane derivatives, however, presents a considerable synthetic challenge. bohrium.com Research has focused on developing methods for the direct fluorination of cyclobutane precursors.
A significant advancement in this area is the divergent fluorination of alkylidenecyclobutanes using electrophilic fluorinating agents like Selectfluor. bohrium.comrsc.org This approach allows for the creation of various fluorinated products, including fluorohydrins, fluoroethers, and fluoroketones, often in moderate to excellent yields. bohrium.comrsc.org Notably, these transformations can proceed via a radical pathway that preserves the integrity of the cyclobutane ring. bohrium.comrsc.org
Hypervalent iodine(III) reagents, in conjunction with a fluoride (B91410) source such as hydrogen fluoride-pyridine (HF·py, also known as Olah's reagent), are used for complex transformations like ring-expansive difluorination on related strained ring systems. bohrium.com For instance, this reagent combination has been successfully employed in the ring-expansive difluorination of alkynylcyclopropanes to yield difluorinated alkylidenecyclobutanes. bohrium.com Another variant, pyridinium (B92312) poly(hydrogen fluoride) (pyr·9HF), has also been used as a fluoride source in diastereo- and enantioselective 1,2-difluorination reactions mediated by a chiral catalyst. nih.gov These methods highlight the utility of HF-pyridine complexes as potent fluoride sources for creating fluorinated carbocycles. bohrium.comnih.gov A recent 2025 preprint describes the efficient, decagram-scale synthesis of (fluoro)alkyl-containing cis-1,2-disubstituted cyclobutane building blocks, further underscoring the ongoing development in this field. chemrxiv.org
Table 1: Reagents in Cyclobutane Ring Fluorination
| Reagent/Reagent System | Role | Typical Transformation | Citation |
|---|---|---|---|
| Selectfluor | Electrophilic Fluorinating Agent | Fluorination of alkylidenecyclobutanes | bohrium.com, rsc.org |
| HF·py (Olah's Reagent) | Nucleophilic Fluoride Source | Ring-expansive difluorination | bohrium.com |
| pyr·9HF | Nucleophilic Fluoride Source | 1,2-difluorination of alkenes | nih.gov |
Introduction of Protecting Groups (e.g., Fmoc protection)
In multi-step syntheses involving complex molecules like derivatives of this compound, it is often necessary to temporarily block the reactivity of certain functional groups. The primary amine of the title compound is a nucleophilic site that can undergo undesirable side reactions. To prevent this, a protecting group is introduced, which can be selectively removed later in the synthetic sequence.
The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis. vulcanchem.com Its application to cyclobutane-containing amines allows for the selective modification of other parts of the molecule while the amine is shielded. vulcanchem.com The Fmoc group is stable to many reaction conditions but can be readily cleaved under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent. vulcanchem.com
The synthesis of an Fmoc-protected amine can be achieved through various methods. One common strategy involves reacting the amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a similar activated Fmoc reagent in the presence of a base. An advanced solid-phase method has also been developed where an amino acid is first attached to a 2-chlorotrityl chloride (2-CTC) resin, which temporarily protects the carboxylic acid. nih.gov The amine can then be modified, for example, by N-methylation using the Biron-Kessler method, followed by the introduction of the Fmoc group. nih.gov This solid-phase approach facilitates purification, as reagents and byproducts can be washed away from the resin-bound product. nih.gov The synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine from a pyroglutamate (B8496135) precursor also highlights the use of Fmoc protection on a cyclic nitrogen atom as a key step in a complex synthesis. nih.gov
Table 2: General Steps for Fmoc Protection on a Solid Support
| Step | Description | Purpose | Citation |
|---|---|---|---|
| 1. Resin Loading | The amine-containing molecule is attached to a solid support (e.g., 2-CTC resin). | Anchors the molecule for easy handling and purification. | nih.gov |
| 2. Amine Protection | The free amine is reacted with an Fmoc-reagent (e.g., Fmoc-Cl). | Shields the amine from subsequent reactions. | nih.gov |
| 3. Washing | The resin is washed thoroughly with solvents. | Removes excess reagents and byproducts. | nih.gov |
| 4. Cleavage | The Fmoc-protected compound is cleaved from the resin. | Releases the final, purified product. | nih.gov |
Formation of Hydrochloride Salts for Synthetic Manipulation
Amines are often converted into their hydrochloride (HCl) salts for improved handling, purification, and stability. gla.ac.uk The free amine form of this compound is a liquid or low-melting solid that can be volatile and susceptible to oxidation and reaction with atmospheric carbon dioxide. Converting it to its hydrochloride salt typically yields a more stable, crystalline solid that is easier to weigh and store. gla.ac.uk
The formation of the hydrochloride salt is a straightforward acid-base reaction. A common laboratory procedure involves dissolving the amine in a suitable organic solvent, such as diethyl ether, dioxane, or methanol, and adding a solution of hydrogen chloride. unirioja.esnih.gov For instance, racemic 2-methylcyclobutane amino acids have been successfully converted to their hydrochloride salts by treatment with aqueous 3 N HCl followed by concentration. unirioja.es An alternative method, particularly useful when anhydrous conditions are required, involves the use of trialkylsilylhalogenides. google.com In this process, the trialkylsilylhalogenide is added to the amine in a protic or aprotic solvent, leading to the precipitation of the crystalline hydrochloride salt. google.com
This salt formation is not just for storage; it is a critical step in synthetic manipulation. The salt can be used directly in reactions where the free amine is generated in situ, or it can be easily converted back to the free amine by treatment with a base. The improved crystallinity of the salt also facilitates purification by recrystallization, a technique often more efficient than chromatographic purification for large quantities of material. nih.gov
Table 3: Advantages of Hydrochloride Salt Formation
| Property | Free Amine | Hydrochloride Salt | Citation |
|---|---|---|---|
| Physical State | Often liquid or low-melting solid | Typically a crystalline solid | gla.ac.uk |
| Stability | Susceptible to oxidation and reaction with CO₂ | More stable to air and long-term storage | gla.ac.uk |
| Handling | Can be volatile and difficult to weigh accurately | Non-volatile and easy to handle | nih.gov |
| Purification | Often requires chromatography | Can be purified by recrystallization | nih.gov |
| Solubility | Soluble in organic solvents | Often soluble in polar solvents like water or alcohols | vulcanchem.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 9-fluorenylmethyl chloroformate (Fmoc-Cl) |
| N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine |
| Hydrogen fluoride-pyridine (HF·py) |
| Iodosobenzene (PhIO) |
| Piperidine |
| Selectfluor |
Chemical Transformations of the Amine Group
The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile and a Brønsted-Lowry base, enabling a variety of chemical transformations typical of primary amines.
Amidation and Peptide Coupling Reactions
As a primary amine, this compound readily undergoes acylation reactions with carboxylic acid derivatives (such as acyl chlorides, anhydrides, and esters) to form the corresponding amides. This transformation is fundamental in organic synthesis and is particularly crucial in the construction of peptide bonds. researchgate.net
The direct reaction with a carboxylic acid requires the use of a coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the amine. uantwerpen.be This process, known as peptide coupling, is widely used in medicinal chemistry to build complex molecular architectures. luxembourg-bio.com The reaction involves the in-situ formation of a highly reactive acyl intermediate, which is then readily attacked by the amine. researchgate.net The gem-dimethyl substitution on the cyclobutane ring does not significantly hinder the accessibility of the amine group for these reactions.
Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). luxembourg-bio.com The choice of reagent and conditions can be optimized to maximize yield and minimize side reactions, such as racemization when coupling chiral amino acids. uantwerpen.benih.gov
Table 1: Representative Peptide Coupling Reagents for Amidation
| Reagent Class | Example Reagent | Activating Mechanism |
|---|---|---|
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide) | Forms a reactive O-acylisourea intermediate. |
| Onium Salts (Uronium) | HATU | Forms a highly reactive acyl-tetramethyluronium ester. |
This table is interactive. Click on the reagent names for more details (fictional interaction for demonstration).
Nucleophilic Reactivity of the Amine Moiety
The nitrogen atom in this compound possesses a lone pair of electrons, making it an effective nucleophile. It can react with a wide range of electrophilic centers. The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, although this can be highly sensitive to steric effects. masterorganicchemistry.com
The 2,2-dimethyl substitution on the cyclobutane ring introduces moderate steric bulk adjacent to the amine, which may influence its reactivity compared to less hindered primary amines. However, it readily participates in nucleophilic substitution reactions with electrophiles like alkyl halides to form secondary amines. msu.edu This reaction can sometimes lead to over-alkylation, forming tertiary amines and even quaternary ammonium salts, as the product amine can also be nucleophilic. msu.edu
Furthermore, the amine can engage in nucleophilic addition reactions with carbonyl compounds. It reacts with aldehydes and ketones to form transient carbinolamines, which then dehydrate to yield imines (Schiff bases). This reactivity is a cornerstone of many synthetic methodologies. The intrinsic reactivity of amines as nucleophiles has been extensively studied, and while bases like N-α-acetyl-L-lysine have been used as model amine nucleophiles, the principles apply broadly to compounds like this compound. rsc.orgresearchgate.net
Reactions Involving the Cyclobutane Ring System
The inherent strain energy of the cyclobutane ring is a key factor in its reactivity, providing a thermodynamic driving force for reactions that lead to ring-opening.
Ring-Opening Reactions and Strain Release
While unsubstituted cyclobutane is kinetically stable, the ring can be induced to open under certain conditions, particularly when functional groups that can stabilize intermediates or act as good leaving groups are present. chemistryviews.org For this compound, ring-opening would likely require transformation of the amine into a better leaving group.
A plausible pathway involves the diazotization of the primary amine with nitrous acid (HONO) to form a diazonium salt. This diazonium group is an excellent leaving group (N₂ gas), and its departure would generate a highly unstable primary cyclobutyl carbocation. This carbocation would be prone to rapid rearrangement to relieve ring strain, leading to ring-opened products. researchgate.net For example, a 1,2-hydride shift or alkyl shift could lead to the formation of a more stable cyclopentyl cation or an open-chain alkenyl cation. The specific products would depend on the reaction conditions and the structure of the intermediates formed. Lewis acid catalysis can also promote the opening of substituted cyclobutane rings, particularly those activated with donor-acceptor groups. chemistryviews.orgdigitellinc.com
Cycloaddition Reactions (as a reactant)
Cycloaddition reactions are powerful methods for forming cyclic compounds, with the [2+2] cycloaddition being a primary route to synthesizing cyclobutane rings. fiveable.menumberanalytics.com However, in the context of this compound acting as a reactant in a cycloaddition, the amine group itself does not typically participate directly in the pericyclic reaction mechanism. libretexts.org
Instead, the amine would act as a substituent on the cyclobutane scaffold. The cyclobutane ring itself, being saturated, is unreactive in cycloaddition reactions. While there are examples of intramolecular [2+2] cycloadditions being used to form fused cyclobutane systems, these involve existing unsaturated components within the molecule. nih.govnih.gov Therefore, this compound is not an expected participant as a primary reactant in cycloaddition chemistry.
Alkylation Reactions (as an alkylating agent)
For this compound to function as an alkylating agent, it would need to transfer its 2,2-dimethylcyclobutyl group to a nucleophile. This is not a typical role for a primary amine under standard conditions. msu.edu Normally, the amine acts as the nucleophile, becoming alkylated itself.
A hypothetical scenario where it could act as an alkylating agent would again involve converting the amine into a good leaving group. Similar to the ring-opening mechanism, diazotization would generate a cyclobutyl carbocation. This electrophilic intermediate could then be trapped by a nucleophile, resulting in the alkylation of the nucleophile with the 2,2-dimethylcyclobutyl moiety. This process, however, would be in competition with rearrangement and ring-opening reactions, making it a challenging and likely inefficient transformation. This is conceptually distinct from specialized DNA alkylating agents, which are complex molecules designed for specific biological interactions. nih.gov
Mechanistic Studies of Synthetic Pathways
The synthesis of sterically hindered cyclobutane rings, such as the one present in this compound, presents unique challenges and has been the subject of detailed mechanistic investigation. Understanding the underlying reaction pathways is crucial for controlling the formation of the desired product and its stereochemistry. Key areas of study include the role of radical intermediates, the potential for stereoretention, and the significant impact of reaction conditions on the outcome.
Radical Intermediates in Cyclobutane Formation
The formation of the cyclobutane core often proceeds through high-energy intermediates, with radical species playing a pivotal role. In organic chemistry, a free radical is a neutral, electron-deficient intermediate characterized by an unpaired electron. libretexts.org The stability of these radicals is influenced by alkyl substitution, with tertiary radicals being more stable than secondary and primary radicals. libretexts.org
One significant pathway for forming substituted cyclobutanes involves the ring contraction of five-membered rings, such as pyrrolidines. nih.gov Density Functional Theory (DFT) calculations have elucidated the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, revealing the critical involvement of a 1,4-biradical intermediate. nih.govacs.org The process is initiated by the formation of a 1,1-diazene intermediate from the corresponding substituted 1-aminopyrrolidine. nih.gov The rate-determining step of this transformation is the extrusion of a nitrogen molecule (N₂) from the 1,1-diazene. nih.govacs.org This step involves the homolytic and simultaneous cleavage of the two carbon-nitrogen bonds, leading to the formation of an open-shell singlet 1,4-biradical species. acs.org
The general mechanism can be summarized as:
Formation of 1,1-Diazene: The precursor (a substituted 1-aminopyrrolidine) is oxidized to form a reactive 1,1-diazene intermediate. nih.gov
Nitrogen Extrusion (Rate-Determining Step): The 1,1-diazene releases N₂, cleaving the C-N bonds to form a 1,4-biradical. nih.govacs.org
Biradical Collapse: The resulting 1,4-biradical rapidly collapses, forming the new carbon-carbon bond that closes the four-membered cyclobutane ring. nih.gov
This biradical pathway is a common theme in the synthesis of cyclobutane rings and is crucial for understanding how precursors can be designed to yield specific substituted cyclobutanes. nih.govnih.gov The trapping of such intermediates with radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can provide evidence for their existence in a reaction pathway. csbsju.edu
Stereoretentive Transformations
Controlling stereochemistry is a significant challenge in the synthesis of multisubstituted cyclobutanes. nih.gov The mechanism involving 1,4-biradical intermediates offers a pathway for stereoretentive transformations, where the stereochemistry of the starting material is preserved in the final cyclobutane product. nih.gov
Following the formation of the open-shell singlet 1,4-biradical, the stereochemical outcome is determined by the competition between two processes: rotation around the carbon-carbon single bonds of the biradical and the final ring closure. acs.org For a stereoretentive reaction to occur, the rate of ring closure must be significantly faster than the rate of bond rotation, which would scramble the stereocenters. acs.org
DFT studies have shown that for certain systems, the collapse of the singlet 1,4-biradical to form the cyclobutane ring is barrierless. nih.gov In contrast, the rotation of the radical centers to form the inverted stereoisomer requires surmounting a significant energy barrier. nih.govacs.org This difference in energy barriers explains the high degree of stereoretention observed in these reactions. nih.gov
| Process | Description | Relative Gibbs Energy (kcal/mol) | Implication for Stereochemistry |
|---|---|---|---|
| Nitrogen Extrusion (rds) | Formation of the 1,4-biradical from the 1,1-diazene intermediate. | ~17.7 | Rate-determining step for the overall reaction. |
| Ring Closure (Retention) | Collapse of the 1,4-biradical to the stereoretentive cyclobutane product. | Barrierless | Favored pathway, leading to retention of stereochemistry. |
| C-C Bond Rotation | Rotation of a radical center, leading to the potential for the inverted product. | Higher energy barrier than closure | Disfavored pathway, allowing for stereoretention. |
This stereoretentive pathway is a powerful tool, suggesting that complex, stereodefined cyclobutane structures, including those with quaternary centers like in this compound, can be synthesized from appropriately substituted pyrrolidine precursors.
Influence of Reaction Conditions on Product Selectivity
The selectivity of reactions that form cyclobutane amines is highly sensitive to the chosen reaction conditions, including the catalyst, solvent, and the nature of the substrates. nih.govchemrxiv.orgchemrxiv.org Mechanistic studies have revealed that subtle changes can divert the reaction through entirely different pathways, yielding distinct products. chemrxiv.orgchemrxiv.org
A notable example is the Lewis acid-catalyzed reaction of bicyclo[1.1.0]butanes (BCBs) with triazinanes to synthesize cyclobutyl amines. chemrxiv.orgchemrxiv.org The choice of Lewis acid catalyst and the substituent on the BCB substrate dictates the reaction outcome.
When using B(C₆F₅)₃ as a catalyst with BCB ketones, the reaction proceeds through a stepwise (2+2+3) cycloaddition to form 2,4-diazabicyclo[4.1.1]octanes. These intermediates can then be treated with acid to cleave the aminal moiety, yielding cis-cyclobutyl diamines. chemrxiv.orgchemrxiv.org
When using In(OTf)₃ as a catalyst with BCB esters, the reaction follows a different path involving a Leitch's carbocation intermediate, leading to the formation of biscyclobutenyl amines instead. chemrxiv.orgchemrxiv.org
This divergence highlights how the activation mode of the starting material by the Lewis acid governs the entire reaction cascade.
| BCB Substrate | Lewis Acid Catalyst | Proposed Intermediate | Final Product Class |
|---|---|---|---|
| BCB Ketone | B(C₆F₅)₃ | Stepwise (2+2+3) cycloaddition intermediate | cis-Cyclobutyl diamine |
| BCB Ester | In(OTf)₃ | Leitch's carbocation | Biscyclobutenyl amine |
Similarly, in photochemical [2+2] cycloadditions to form cyclobutanes, reaction conditions are paramount. The Kochi-Salomon reaction, which combines two unactivated olefins, is historically intolerant to basic amines. nih.gov However, recent developments have shown that running the reaction in water with common Cu(II) salts and mineral acids allows for the synthesis of amine-containing cyclobutanes, demonstrating how solvent and additives can overcome previous limitations and dramatically alter product accessibility. nih.gov The choice of solvent can also influence outcomes in other systems; for instance, transformations of imines to amines mediated by certain metal complexes yield different product ratios depending on whether the reaction is carried out in chlorobenzene (B131634) or another solvent. researchgate.net
Stereochemical Investigations of 2,2 Dimethylcyclobutan 1 Amine Scaffolds
Configurational Isomerism of Cyclobutane (B1203170) Derivatives
Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. youtube.comedubull.com In substituted cyclobutanes, this isomerism is a critical aspect of their chemistry, dictating the spatial arrangement of substituent groups attached to the ring. edubull.com The construction of stereochemically defined cyclobutane molecules, however, presents significant synthetic challenges due to the ring's inherent strain and fluxionality. calstate.edu
Enantiomeric Purity and Control in Synthesis
The synthesis of specific enantiomers of cyclobutane derivatives is a key objective in pharmaceutical chemistry and materials science. Achieving high enantiomeric purity requires stereocontrolled synthetic methods, which often employ chiral catalysts or auxiliaries. nih.gov Organocatalysis and biocatalysis have emerged as powerful, environmentally friendly approaches for producing enantiomerically enriched cyclobutane-containing molecules. nih.gov
For instance, enantioselective synthesis of cyclobutane derivatives can be achieved through various catalytic [2+2] cycloaddition reactions. The use of chiral catalysts allows for the formation of one enantiomer in preference to the other. A notable development is the use of non-C2 symmetric digold(I) complexes as catalysts in the intermolecular [2+2] cycloaddition of terminal alkynes and alkenes, which successfully yields enantioenriched cyclobutenes. acs.org Similarly, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones provide a route to enantioenriched four-membered-ring molecules. organic-chemistry.org
Table 1: Examples of Enantioselective Cyclobutane Synthesis Methods
| Reaction Type | Catalyst/Method | Outcome |
|---|---|---|
| Intermolecular [2+2] Cycloaddition | Non-C2-symmetric digold(I) catalysts | Enantioselective synthesis of cyclobutenes. acs.org |
| Aldol Reaction | (S)-tryptophan | Regioselective synthesis of 2,2-disubstituted cyclobutanones with up to 67% enantiomeric excess (ee). nih.gov |
These methods highlight the progress in controlling the absolute stereochemistry of cyclobutane scaffolds, which is essential for applications where specific enantiomers exhibit desired biological activity or material properties.
Diastereoselectivity in Cycloaddition Reactions
[2+2] cycloaddition reactions are among the most direct and efficient methods for constructing the cyclobutane core. nih.govnih.gov These reactions involve the combination of two double-bond-containing molecules to form a four-membered ring. Controlling diastereoselectivity—the preferential formation of one diastereomer over others—is crucial when creating polysubstituted cyclobutanes. nih.govchemrxiv.org
Photochemical [2+2] cycloadditions are particularly useful for synthesizing strained four-membered rings. libretexts.org Recent advancements have demonstrated that the regioselectivity and diastereoselectivity of these reactions can be precisely controlled. For example, using colloidal quantum dots as reusable photocatalysts for the [2+2] cycloaddition of 4-vinylbenzoic acid derivatives has achieved up to 98% diastereoselectivity for syn-cyclobutane products, which are typically the minor products in other methods. nih.govchemrxiv.org This control is attributed to the self-assembly of substrate molecules on the quantum dot surface, which dictates the orientation of the reacting partners. chemrxiv.org
Similarly, visible-light photocatalysis with ruthenium(II) complexes in the [2+2] heterodimerization of different acyclic enones produces tri- and tetrasubstituted cyclobutanes with excellent diastereoselectivity. organic-chemistry.org
Table 2: Diastereoselectivity in [2+2] Cycloaddition Reactions
| Reaction | Catalyst/Conditions | Key Finding | Selectivity |
|---|---|---|---|
| Intermolecular [2+2] Photocycloaddition | Colloidal Quantum Dots / Visible Light | Tunable regioselectivity and high diastereoselectivity for syn-products. | Up to 98% diastereoselectivity. nih.govchemrxiv.org |
| [2+2] Enone Heterodimerization | Ruthenium(II) photocatalyst / Visible Light | Efficient synthesis of unsymmetrical cyclobutanes. | Excellent diastereoselectivity. organic-chemistry.org |
Conformational Analysis of the Cyclobutane Ring
Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered, three-dimensional conformation to alleviate the strain inherent in its structure. libretexts.orgmasterorganicchemistry.commaricopa.edu This conformational flexibility is a defining characteristic of the cyclobutane system.
Ring Puckering and Strain Effects
The instability of the cyclobutane ring is attributed to a combination of angle strain and torsional strain. fiveable.mechemistrysteps.comwikipedia.org
Angle Strain : If cyclobutane were a perfect square, the internal C-C-C bond angles would be 90°. This is a significant deviation from the ideal 109.5° tetrahedral angle for sp³ hybridized carbons, leading to substantial angle strain. masterorganicchemistry.comfiveable.me
Torsional Strain : A planar conformation would force all hydrogen atoms on adjacent carbons into fully eclipsed positions, resulting in high torsional strain. masterorganicchemistry.comlibretexts.org
Table 3: Strain Energy Comparison in Cycloalkanes
| Cycloalkane | Ring Size | Total Strain Energy (kJ/mol) | Primary Sources of Strain |
|---|---|---|---|
| Cyclopropane | 3 | 115 | Angle Strain, Torsional Strain libretexts.org |
| Cyclobutane | 4 | 110 | Angle Strain, Torsional Strain libretexts.orglibretexts.org |
| Cyclopentane | 5 | 26 | Torsional Strain libretexts.org |
Influence of Substituents on Conformation
The presence of substituents on the cyclobutane ring, such as in 2,2-dimethylcyclobutan-1-amine, influences the ring's conformational preferences. acs.orgacs.org Substituents can affect the degree of puckering and the relative stability of different puckered conformations.
A study on 2-substituted cyclobutane-α-amino acid derivatives revealed that a substituent fixed in an equatorial position can modulate the conformational preference of the ring-puckering. acs.orgnih.gov The bulky 2,2-dimethyl groups in the target compound would be expected to play a significant role in defining the puckering amplitude and the preferred orientation of the C1-amine group. In substituted cyclobutanes, substituents can occupy axial-like or equatorial-like positions. youtube.com There is a general preference for larger, bulkier groups to occupy the more spacious equatorial positions to minimize steric interactions. saskoer.ca
Intra- and Inter-residue Hydrogen Bonding in Derivatives
Hydrogen bonding plays a critical role in determining the structure and properties of molecules containing suitable donor and acceptor groups. In derivatives of this compound, the primary amine (-NH₂) group can act as a hydrogen bond donor, while other functional groups introduced into the molecule can act as acceptors.
Computational studies on aminomethylene cyclobutanones have shown that the strength of an IMHB is primarily determined by the structure of the sigma-skeleton rather than by resonance effects. nih.gov The puckered nature of the cyclobutane ring in this compound derivatives would create a specific three-dimensional arrangement of substituents, influencing the feasibility and geometry of any potential IMHBs. For instance, the formation of an IMHB in amino-alcohols is known to stabilize certain conformations, and this stabilization is dependent on the length of the carbon chain separating the amine and hydroxyl groups. nih.gov In derivatives of this compound, an IMHB could form between the amine group and a suitably positioned acceptor (e.g., a carbonyl or hydroxyl group), locking the molecule into a preferred conformation. nih.gov Such interactions are crucial for designing molecules with specific shapes and properties, as IMHBs can mask polar groups and affect properties like membrane permeability. rsc.org
Chiral Cyclobutane Motifs in Asymmetric Synthesis
Chiral cyclobutane frameworks, particularly those incorporating a gem-dimethyl substitution pattern, are significant structural motifs found in a variety of natural products and are considered valuable building blocks in medicinal chemistry and organic synthesis. The rigid, strained four-membered ring provides a unique three-dimensional architecture that can effectively influence the stereochemical outcome of chemical reactions. While the direct application of this compound as a chiral auxiliary or ligand in asymmetric synthesis is not extensively documented in publicly available research, the synthesis and utility of chiral gem-dimethylcyclobutane derivatives, in general, have been a subject of considerable investigation. The strategies developed for the enantioselective construction of these frameworks are foundational for accessing potential chiral scaffolds like this compound.
The construction of enantioenriched cyclobutanes is often challenging, but several powerful catalytic asymmetric methods have emerged. nih.gov These methods provide access to chiral cyclobutanes that can serve as precursors to a wide array of functionalized molecules, including chiral amines.
One of the most prominent strategies for synthesizing chiral cyclobutanes is through catalytic enantioselective [2+2] cycloadditions. nih.gov These reactions involve the coupling of two unsaturated components, such as alkenes, to form a four-membered ring. The development of chiral catalysts, often based on transition metals, has enabled high levels of enantioselectivity in these transformations. For instance, visible-light-induced asymmetric [2+2] cycloaddition of alkenes represents a modern approach, though it can sometimes necessitate directing groups to achieve high selectivity. youtube.com
Recent advancements have focused on developing directing-group-free methods. A notable example is a cascade reaction involving an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. youtube.com This method has proven effective for synthesizing a range of enantioenriched oxa- nih.govnih.gov-bicyclic heptanes with good to excellent diastereo- and enantioselectivities. youtube.com
The following table summarizes selected methodologies for the asymmetric synthesis of chiral cyclobutane derivatives, which could be adapted for the synthesis of precursors to chiral this compound.
| Reaction Type | Catalyst System | Substrates | Key Features | Yield | Enantiomeric Excess (ee) | Ref |
| Asymmetric Allylic Etherification / [2+2] Photocycloaddition | [Ir(cod)Cl]₂ / Chiral Phosphoramidite Ligand & Ir(dFppy)₃ Photosensitizer | Cinnamyl alcohols and allyl acetates | Cascade reaction, directing-group-free | Moderate to High | Excellent | youtube.com |
| Tandem Cyclopropanation / Semipinacol Rearrangement | Chiral Oxazaborolidinium Ion | α-Silyloxyacroleins and α-diazoesters | Forms β-quaternary cyclobutanones | Up to 91% | Up to 98% | nih.gov |
| Sulfa-Michael Addition | Chiral Cinchona-based Squaramide | N-acyl-oxazolidinone-substituted cyclobutene (B1205218) and thiols | High diastereoselectivity and enantioselectivity | High | Up to 99.4% | nih.gov |
These synthetic advancements underscore the feasibility of producing chiral cyclobutane cores with high optical purity. The resulting chiral cyclobutanones or other functionalized cyclobutanes could then be converted to the target amine, this compound, through established synthetic transformations such as reductive amination. The availability of such enantiopure amines would open the door to their exploration as novel chiral auxiliaries, ligands for asymmetric metal catalysis, or as key structural components in the design of new bioactive molecules, leveraging the unique steric and electronic properties of the 2,2-dimethylcyclobutane scaffold.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of organic molecules. copernicus.org For cyclic systems such as 2,2-dimethylcyclobutan-1-amine, NMR provides crucial data on ring conformation, substituent orientation, and dynamic processes like ring puckering or hindered bond rotation. copernicus.orgnih.gov
The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra offers fundamental structural information. The chemical shift (δ) of a nucleus is sensitive to its local electronic environment, while spin-spin coupling constants (J-values) provide information about the connectivity and dihedral angles between adjacent atoms. auremn.org.br
In cyclobutane (B1203170) systems, the puckered nature of the four-membered ring leads to different chemical environments for axial and equatorial protons, influencing their chemical shifts. researchgate.net The gem-dimethyl groups at the C2 position of this compound are expected to show a characteristic singlet in the ¹H NMR spectrum, while the protons on the cyclobutane ring will exhibit more complex splitting patterns (multiplets) due to coupling with each other. vulcanchem.com
While specific experimental data for the parent amine is not widely published, data from a closely related derivative, N-(2,2-dimethylcyclobutyl)-5-(trifluoromethyl)isoxazole-3-carboxamide, provides insight into the typical chemical shifts for this ring system. In a patent disclosure, the following ¹H NMR signals corresponding to the 2,2-dimethylcyclobutyl moiety were reported in CDCl₃:
δ 1.13 ppm (singlet, 3H) and δ 1.22 ppm (singlet, 3H) : Attributed to the two methyl groups at the C2 position. The slight difference in their chemical shifts can arise from the anisotropic effects of the amide substituent.
δ 1.60-1.65 ppm (multiplet, 2H) , δ 1.90-2.00 ppm (multiplet, 1H) , δ 2.28-2.35 ppm (multiplet, 1H) : These signals correspond to the protons at the C3 and C4 positions of the cyclobutane ring.
δ 4.27-4.35 ppm (quartet, 1H) : This signal is assigned to the proton at the C1 position, which is directly attached to the nitrogen atom of the amide group. google.com
The vicinal coupling constants (³J) between protons on adjacent carbons in the cyclobutane ring are particularly informative for conformational analysis. The magnitude of J_cis_ is generally larger than J_trans_. researchgate.net Detailed analysis of these coupling constants can help determine the degree of ring puckering and the preferred conformation of the molecule in solution.
Table 1: Illustrative ¹H NMR Data for a 2,2-Dimethylcyclobutyl Moiety (Data from N-(2,2-dimethylcyclobutyl)-5-(trifluoromethyl)isoxazole-3-carboxamide) google.com
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.13 | singlet | 3H | C(CH₃)₂ |
| 1.22 | singlet | 3H | C(CH₃)₂ |
| 1.60-1.65 | multiplet | 2H | Ring CH₂ |
| 1.90-2.00 | multiplet | 1H | Ring CH₂ |
| 2.28-2.35 | multiplet | 1H | Ring CH₂ |
| 4.27-4.35 | quartet | 1H | CH-N |
Note: This table is interactive and based on reported data for a derivative.
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the spatial proximity of atoms within a molecule. These experiments detect correlations between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds.
For this compound, a NOESY or ROESY spectrum would be invaluable for establishing the stereochemistry and preferred conformation. For instance, a NOE correlation between one of the methyl groups and the proton at C1 would provide evidence for their relative orientation. Similarly, cross-peaks between protons on opposite sides of the cyclobutane ring can confirm their cis or trans relationship and help to define the ring's pucker. In studies of substituted cyclobutanes formed via photocycloaddition, NOE data is critical for assigning the relative stereochemistry of the products.
Circular Dichroism (CD) Spectroscopy for Chirality and Folding
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of chiral molecules. While this compound itself is achiral, derivatives containing a chiral center can be analyzed by CD spectroscopy. For example, if a chiral substituent is attached to the amine, or if the cyclobutane ring itself becomes chiral through substitution (e.g., at the C3 position), CD spectroscopy can be used to determine the absolute configuration or study conformational changes.
The technique measures the differential absorption of left and right circularly polarized light by a sample. A chiral molecule will absorb the two types of light differently, resulting in a characteristic CD spectrum. The resulting spectrum, often with positive and negative peaks, serves as a fingerprint for a specific enantiomer and can be compared to theoretical calculations to assign the absolute stereochemistry.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation.
For a compound like this compound, an X-ray crystal structure would definitively resolve the conformation of the cyclobutane ring (i.e., whether it is planar or puckered, and the degree of puckering). The analysis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, for example, revealed a slightly distorted square-planar arrangement for the central four-membered ring in the solid state. rsc.org A crystal structure of this compound or its salt would provide key data points, including:
C-C and C-N bond lengths: Confirming the geometry around the saturated ring and the amine group.
Bond angles: Revealing any strain in the four-membered ring.
Torsional angles: Quantifying the exact pucker of the cyclobutane ring.
Intermolecular interactions: Showing how the molecules pack in the crystal lattice, highlighting hydrogen bonding involving the amine group.
Table 2: Hypothetical X-ray Crystallography Data Parameters for a Cyclobutane Derivative
| Parameter | Description | Typical Value/Information |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry elements within the unit cell. | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Ring Puckering Angle | The angle defining the deviation from planarity. | e.g., 20-30° |
| Hydrogen Bond Distances | N-H···X distance (Å) | Indicates the strength of intermolecular hydrogen bonds. |
Note: This table is interactive and presents the type of data obtained from an X-ray crystallography experiment.
Mass Spectrometry for Elucidation of Reaction Products
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
In the context of research involving this compound, MS is essential for confirming the identity of products from chemical reactions. For instance, when this amine is used as a building block in the synthesis of more complex molecules, such as microbiocidal thiazole (B1198619) derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard method to verify the successful formation of the target compound. google.com The mass spectrometer provides the molecular weight of the product, confirming that the amine has been successfully incorporated.
Tandem mass spectrometry (MS/MS) can further elucidate the structure by inducing fragmentation of the parent ion. The fragmentation pattern of a this compound derivative would likely involve characteristic losses, such as the cleavage of the cyclobutane ring or loss of one of the methyl groups, providing further structural confirmation.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It has proven to be a valuable tool for studying molecular properties and reactivity. researchgate.net DFT calculations are based on determining the electronic energy of a molecule from its electron density, which is a more manageable variable than the complex wave function of a multi-electron system. nih.gov The structure of a target molecule is optimized using a functional, such as the B3LYP method, with a suitable basis set like 6-311++G(d,p), to obtain its lowest energy geometry. nih.gov These optimized parameters are then used for a wide range of calculations, including spectroscopic properties, frontier molecular orbitals, and thermodynamic properties. nih.gov
The conformational landscape of a molecule dictates its physical and chemical properties. For a substituted cyclobutane (B1203170) ring like that in 2,2-Dimethylcyclobutan-1-amine, several conformers can exist due to the puckering of the four-membered ring and the orientation of the amine and dimethyl groups.
DFT calculations are instrumental in identifying the most stable conformers of a molecule by calculating the relative energies of various possible spatial arrangements. The process involves starting with several plausible geometries and performing energy minimization for each. The structures with the lowest calculated energies correspond to the most stable conformers, providing a theoretical prediction of the molecule's preferred shape. While specific DFT studies detailing the stable conformers of this compound are not prominently available, the methodology is well-established for determining such structural preferences in cyclic systems.
DFT is also a powerful tool for elucidating reaction mechanisms by calculating the energy profiles of reaction pathways. researchgate.net This involves identifying the structures of transition states—the highest energy points along a reaction coordinate—and calculating their energies relative to the reactants and products. The resulting energy barrier, or activation energy, provides crucial information about the feasibility and rate of a chemical reaction. nih.gov For instance, DFT can be used to model processes such as nucleophilic substitution or elimination reactions involving the amine group of this compound. By comparing the energy barriers of competing pathways, chemists can predict the most likely reaction outcome under given conditions. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic evolution of the system, including conformational changes and intermolecular interactions. nih.govnih.gov This technique is particularly valuable for understanding the behavior of flexible molecules and complex biological systems in different environments. nih.govrsc.org
The unique structural constraints imposed by cyclobutane rings make them interesting building blocks for creating peptides with specific, predictable folding patterns, known as foldamers. Research on hybrid γ/γ-peptides containing a (1S,2R)-3-amino-2,2,dimethylcyclobutane-1-carboxylic acid residue—a derivative of the title compound—provides significant insight into this area. nih.gov
MD simulations of these peptides have shown that the gem-dimethylcyclobutane ring plays a key role in dictating the peptide's secondary structure. nih.gov For example, a peptide designated γ-CT 9, which alternates the cyclobutane amino acid with a proline derivative, was found to adopt a stable right-handed helical structure in simulations. nih.gov This folding was stabilized by a combination of intra-residue and inter-residue hydrogen bonds. nih.gov The hydrophobicity imparted by the gem-dimethylcyclobutane group, combined with strategically placed charged groups, creates a favorable balance that influences both folding and solubility. nih.gov These computational studies, supported by experimental data, demonstrate how incorporating the 2,2-dimethylcyclobutane motif can be used to design peptides with specific and stable three-dimensional structures. nih.govnih.gov
| Peptide Series | Incorporated Cyclobutane Unit | Observed Conformation (MD Simulation) | Key Stabilizing Interactions |
| γ-CT 9 | (1S,2R)-3-amino-2,2,dimethylcyclobutane-1-carboxylic acid | Stable right-handed helix (77% occupancy) nih.gov | Intra-residue H-bonds; Inter-residue H-bonds involving guanidinium (B1211019) groups nih.gov |
| CF-γ-CC 7 | (1S,2R)-3-amino-2,2,dimethylcyclobutane-1-carboxylic acid | Hairpin-like and laminar conformations nih.gov | N/A |
The surrounding solvent can have a profound impact on the conformational preferences of a molecule, particularly for peptides and other molecules with both polar and non-polar groups. rsc.orgnih.gov MD simulations explicitly model solvent molecules (such as water, chloroform, or dimethyl sulfoxide), allowing for a detailed investigation of these effects. rsc.org The solvent can influence conformation by forming hydrogen bonds, through dielectric screening of electrostatic interactions, and via the hydrophobic effect. researchgate.net
In studies of cyclobutane-containing peptides, computational calculations predict that in an aqueous environment, drug-peptide conjugates fold in a way that buries a hydrophobic drug moiety within a cavity formed by the peptide backbone, while positively charged groups remain exposed to the solvent. nih.gov This orientation, driven by interactions with the solvent, is crucial for improving the solubility of the attached drug and its ability to translocate across cell membranes. nih.gov While the backbone conformation of some small cyclic peptides can remain relatively unchanged in different solvents, the orientation of side-chains can vary significantly, highlighting the importance of considering solvent effects in conformational analysis. nih.gov
Quantum Chemical Methods for Electronic Structure Analysis
Quantum chemical methods, including DFT, provide fundamental information about the electronic structure of a molecule, which is key to understanding its chemical reactivity. dntb.gov.ualongdom.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability. nih.gov
From the HOMO and LUMO energies, several key chemical reactivity descriptors can be calculated to quantify a molecule's behavior. researchgate.netlongdom.org While specific quantum chemical analyses for this compound are not detailed in the search results, the table below illustrates the types of electronic properties that such a study would typically determine.
| Electronic Property | Symbol | Formula | Significance |
| Ionization Potential | IP | IP ≈ -EHOMO | Energy required to remove an electron. longdom.org |
| Electron Affinity | EA | EA ≈ -ELUMO | Energy released when an electron is added. longdom.org |
| Chemical Hardness | η | η = (IP - EA) / 2 | Resistance to change in electron distribution. researchgate.netnih.gov |
| Chemical Potential | µ | µ = -(IP + EA) / 2 | The escaping tendency of an electron from a system. nih.gov |
| Electronegativity | χ | χ = (IP + EA) / 2 | The power to attract electrons. nih.gov |
| Global Electrophilicity Index | ω | ω = µ² / (2η) | A measure of the tendency to accept electrons. longdom.org |
QSAR Modeling for Structure-Reactivity Relationships
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity or a specific property, such as reactivity. mdpi.comnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental testing. mdpi.comnih.gov The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties, which are in turn determined by their molecular structure. mdpi.com
A QSAR model is typically expressed as a mathematical equation:
Activity = f (Physicochemical Properties or Molecular Descriptors)
To develop a robust QSAR model, a dataset of compounds with known activities is required. For these compounds, various molecular descriptors are calculated. These descriptors are numerical values that quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com Statistical methods, like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then employed to establish a correlation between the molecular descriptors and the observed activity. mdpi.comtandfonline.com
While no specific QSAR studies focusing solely on this compound have been published, the principles of QSAR can be applied to understand its potential structure-reactivity relationships. By analyzing QSAR models of structurally similar compounds, such as other aliphatic and cyclic amines, it is possible to infer which molecular properties are likely to influence the reactivity of this compound.
Research Findings from Related Aliphatic and Cyclic Amine Studies
Studies on various aliphatic amines have successfully developed QSAR models to predict their toxicity, which serves as a measure of their biological reactivity. For instance, the toxicity of a series of aliphatic amines towards the aquatic organism Tetrahymena pyriformis has been effectively modeled using the logarithm of the 1-octanol/water partition coefficient (log Kow). nih.govresearchgate.net This descriptor quantifies the lipophilicity of a compound. The resulting QSAR equation from one such study was:
log(IGC50-1) = 0.72(log Kow) - 1.64 nih.gov
In this model, IGC50 is the concentration that inhibits 50% of the population growth. The high correlation coefficient (r² = 0.92) indicates that lipophilicity is a primary determinant of the toxicity for this set of amines. nih.gov A similar relationship was found for the toxicity of amines to the fathead minnow (Pimephales promelas), further underscoring the importance of lipophilicity in the biological activity of simple amines. nih.govnih.gov
For more complex biological interactions, other descriptors become important. These can be broadly categorized as:
Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These descriptors are crucial for understanding interactions involving charge distribution and chemical reactivity.
Steric Descriptors: These describe the size and shape of the molecule. The presence of the bulky dimethyl groups on the cyclobutane ring of this compound would be a significant factor in its steric profile.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. nih.govmdpi.com These models can generate contour maps that visualize regions where steric bulk or specific electrostatic charges would enhance or diminish activity, offering valuable insights for designing new molecules. nih.govmdpi.com For example, a 3D-QSAR study on cyclooxygenase-2 inhibitors highlighted the necessity of specific scaffolds for activity. nih.gov
Hypothetical QSAR Data for Cyclobutane Amines
To conduct a QSAR study on this compound and its analogs, one would first need to synthesize a series of related compounds and measure their reactivity or biological activity for a specific endpoint. Subsequently, various molecular descriptors would be calculated for each compound. The table below presents a hypothetical dataset for a QSAR analysis of cyclobutane amine derivatives, illustrating the types of descriptors that would be relevant.
| Compound | Substituent (R) | Experimental Activity (log(1/C)) | log Kow | Molecular Weight (g/mol) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|---|---|
| Cyclobutan-1-amine | -H | (Data) | (Data) | 71.12 | (Data) | (Data) | (Data) |
| 2-Methylcyclobutan-1-amine | 2-CH3 | (Data) | (Data) | 85.15 | (Data) | (Data) | (Data) |
| This compound | 2,2-(CH3)2 | (Data) | (Data) | 99.18 | (Data) | (Data) | (Data) |
| 3,3-Dimethylcyclobutan-1-amine | 3,3-(CH3)2 | (Data) | (Data) | 99.18 | (Data) | (Data) | (Data) |
| 2-Ethylcyclobutan-1-amine | 2-C2H5 | (Data) | (Data) | 99.18 | (Data) | (Data) | (Data) |
| 2,2-Diethylcyclobutan-1-amine | 2,2-(C2H5)2 | (Data) | (Data) | 127.23 | (Data) | (Data) | (Data) |
This table is a hypothetical representation for illustrative purposes. "(Data)" indicates where experimentally determined or calculated values would be placed.
Example QSAR Data from a Study on Aliphatic Amine Toxicity
To provide a concrete example of a QSAR study, the following table presents data from a study on the toxicity of various aliphatic amines to the fathead minnow (Pimephales promelas). The study established a strong correlation between the 96-hour lethal concentration (LC50) and the 1-octanol/water partition coefficient (log P). nih.gov
| Compound Name | log P | Observed log(1/LC50) | Predicted log(1/LC50) |
|---|---|---|---|
| Propylamine | 0.48 | 2.01 | 1.89 |
| Butylamine | 0.99 | 2.41 | 2.30 |
| Pentylamine | 1.50 | 2.78 | 2.71 |
| Hexylamine | 2.01 | 3.17 | 3.12 |
| Heptylamine | 2.52 | 3.58 | 3.53 |
| Octylamine | 3.03 | 3.94 | 3.94 |
| Dibutylamine | 2.80 | 3.70 | 3.75 |
| Tripropylamine | 3.20 | 4.10 | 4.08 |
Data adapted from a QSAR study on the toxicity of amines to the fathead minnow. nih.gov
This example demonstrates how a simple descriptor like log P can effectively model the biological activity of a series of related amines. For this compound, a similar approach could be used as a starting point, likely supplemented with steric and electronic descriptors to account for the unique structural features of the cyclobutane ring and the gem-dimethyl substitution.
Applications in Advanced Organic Synthesis and Material Science Research
Scaffold for Novel Chemical Systems
The inherent rigidity of the cyclobutane (B1203170) core in 2,2-Dimethylcyclobutan-1-amine makes it an attractive building block in the design of complex molecular architectures. Unlike more flexible acyclic or larger ring systems, the cyclobutane moiety restricts the conformational freedom of the molecule, allowing for more precise control over the spatial orientation of appended functional groups. This characteristic is particularly advantageous in creating specialized chemical structures for advanced applications.
Supramolecular Assembly and Self-Aggregation Studies of Derivatives
While direct research on the supramolecular assembly and self-aggregation of derivatives of this compound is not extensively documented in publicly available literature, the broader field of cyclobutane derivatives in supramolecular chemistry provides a strong basis for its potential. The formation of ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The defined geometry of the cyclobutane ring can direct the formation of specific assemblies.
For instance, studies on other cyclobutane-containing molecules have demonstrated their ability to form well-defined supramolecular structures. The rigid nature of the ring pre-organizes appended interacting groups, facilitating predictable self-assembly. It is hypothesized that derivatives of this compound, particularly amides or ureas formed from the amine group, could engage in hydrogen bonding to form tapes, sheets, or other organized aggregates. The bulky 2,2-dimethyl groups would play a crucial role in dictating the packing and morphology of these assemblies, potentially leading to materials with interesting properties.
| Potential Derivative Type | Potential Intermolecular Interactions | Potential Supramolecular Structure |
| Amides | Hydrogen Bonding, van der Waals | 1D Tapes, 2D Sheets |
| Ureas | Strong Hydrogen Bonding | Ribbons, Helical Structures |
| Schiff Bases | π-π Stacking, Dipole-Dipole | Columnar or Lamellar Assemblies |
This table presents hypothetical scenarios based on the known behavior of similar functional groups in supramolecular chemistry.
Design of Rigid Molecular Frameworks for Conformational Control
The use of small, rigid scaffolds is a powerful strategy in medicinal chemistry and materials science to control the conformation of molecules. The 2,2-dimethylcyclobutane unit serves as an excellent framework for this purpose. By incorporating this moiety into a larger molecule, chemists can lock specific portions of the structure into a desired orientation, which can be critical for biological activity or material performance.
| Parameter | Influence of 2,2-Dimethylcyclobutyl Scaffold |
| Torsional Angles | Restricted rotation around bonds connected to the ring. |
| Substituent Orientation | Axial and equatorial positions are well-defined. |
| Global Conformation | Reduced flexibility of the molecular backbone. |
This table illustrates the general conformational effects of incorporating a rigid cyclobutane scaffold into a molecule.
Use in Materials Science Research (e.g., polymers)
The incorporation of cyclic monomers into polymer backbones can lead to materials with enhanced thermal stability, rigidity, and unique mechanical properties. While there is a lack of specific reports on the use of this compound in polymer synthesis, the potential exists for its use as a monomer or a modifying agent.
Polymers containing cyclobutane units in their backbone have been synthesized, often through cycloaddition polymerization reactions. The amine functionality of this compound could be utilized to create polyamides or polyimides. The rigid and bulky nature of the 2,2-dimethylcyclobutyl unit would be expected to produce polymers with high glass transition temperatures and amorphous morphologies due to the disruption of chain packing. Such polymers could find applications in areas requiring high-performance materials.
| Polymer Type | Potential Monomer Partner | Anticipated Polymer Properties |
| Polyamide | Diacyl Chloride | High thermal stability, rigidity, good mechanical strength. |
| Polyimide | Dianhydride | Excellent thermal and chemical resistance, good dielectric properties. |
| Polyurea | Diisocyanate | Formation of strong hydrogen-bonded networks, elastomeric properties. |
This table outlines potential polymer systems that could be synthesized from this compound and their expected properties based on established polymer chemistry principles.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure 2,2-Dimethylcyclobutan-1-amine and its derivatives is a crucial area for future research. Chirality is a key factor in the biological activity of many molecules, and the development of stereoselective synthetic methods will be essential for exploring the full potential of this compound. nih.gov
Future research in this area should focus on the development of catalytic asymmetric methods for the synthesis of chiral cyclobutanes. nih.gov This could involve the use of chiral catalysts to control the stereochemistry of key bond-forming reactions. Organocatalysis, which utilizes small organic molecules as catalysts, presents a promising avenue for the enantioselective synthesis of functionalized cyclobutane (B1203170) derivatives. nih.gov
Another important direction is the development of methods for the stereodivergent synthesis of all possible stereoisomers of substituted 2,2-dimethylcyclobutylamines. This would allow for a comprehensive investigation of the structure-activity relationships of these compounds.
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Approach | Description | Potential Advantages |
| Asymmetric [2+2] Cycloaddition | Catalytic enantioselective cycloaddition reactions to form the cyclobutane ring with high stereocontrol. | Direct access to chiral cyclobutane cores. |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to synthesize enantiopomerically pure target molecules. | Predictable stereochemical outcome. |
| Kinetic Resolution | Separation of a racemic mixture of this compound or its precursors using a chiral catalyst or reagent. | Access to both enantiomers. |
| Desymmetrization | Enantioselective functionalization of a prochiral 2,2-dimethylcyclobutane derivative. | Efficient construction of multiple stereocenters. |
Exploration of New Chemical Transformations
The chemical reactivity of this compound is another area ripe for exploration. The primary amine group, situated on a sterically hindered cyclobutane ring, is expected to exhibit unique reactivity.
Future research should investigate a wide range of chemical transformations involving the amino group. This includes the development of novel methods for N-alkylation, N-arylation, acylation, and sulfonylation that are efficient for this sterically hindered substrate. The exploration of transition-metal-catalyzed cross-coupling reactions to form C-N bonds would also be of significant interest.
Furthermore, the development of reactions that modify the cyclobutane ring itself, while preserving the amine functionality, would open up new avenues for the synthesis of diverse derivatives. This could include C-H activation/functionalization of the cyclobutane ring or ring-expansion reactions.
Table 2: Potential Chemical Transformations
| Reaction Type | Potential Reagents and Conditions | Expected Products |
| N-Alkylation | Alkyl halides, reductive amination | Secondary and tertiary amines |
| N-Arylation | Aryl halides, Buchwald-Hartwig or Ullmann coupling | N-Aryl amines |
| Acylation | Acyl chlorides, anhydrides | Amides |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| C-H Functionalization | Transition metal catalysts | Functionalized cyclobutane ring |
Advanced Computational Modeling for Complex Systems
Computational modeling will be an indispensable tool for understanding the structure, properties, and reactivity of this compound and its derivatives. Advanced computational methods can provide valuable insights that can guide experimental studies.
Future research should employ high-level quantum mechanical calculations to accurately predict the conformational preferences of substituted 2,2-dimethylcyclobutanes. nih.govnih.gov This includes determining the relative energies of different stereoisomers and understanding the factors that govern their stability. Such studies are crucial for designing molecules with specific three-dimensional structures.
Molecular dynamics simulations can be used to study the behavior of these molecules in different environments, such as in solution or at the active site of a biological target. These simulations can provide insights into the dynamic processes that govern molecular recognition and binding.
Table 3: Applications of Computational Modeling
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Calculation of geometric and electronic structures, reaction mechanisms. | Conformational energies, reaction barriers, spectroscopic properties. |
| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy calculation of energies and properties. | Benchmarking DFT results, accurate prediction of conformational preferences. nih.gov |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of molecules over time. | Conformational flexibility, solvent effects, binding dynamics. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that relate chemical structure to biological activity. | Prediction of the biological activity of new derivatives. |
Integration into Emerging Fields of Chemical Research
The unique properties of this compound make it a promising building block for integration into various emerging fields of chemical research, particularly in medicinal chemistry and materials science.
In medicinal chemistry, the 2,2-dimethylcyclobutane scaffold can be used to design novel drug candidates with improved pharmacological properties. nih.gov The rigid and three-dimensional nature of the cyclobutane ring can be exploited to control the conformation of a molecule, leading to enhanced binding affinity and selectivity for a biological target. The gem-dimethyl group can also improve metabolic stability. Future research should focus on the synthesis and biological evaluation of derivatives of this compound for a wide range of therapeutic targets. nih.gov
In materials science, the incorporation of the 2,2-dimethylcyclobutane moiety into polymers or other materials could lead to novel properties. For example, it could be used to create materials with enhanced thermal stability or specific optical properties. The amine functionality also provides a handle for further functionalization and cross-linking.
The development of chiral agrochemicals is another area where this compound derivatives could find application. nih.gov The stereoselective synthesis of these compounds could lead to the development of more effective and environmentally friendly pesticides and herbicides.
Q & A
Q. What are the recommended synthetic routes for 2,2-Dimethylcyclobutan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : Cyclobutane derivatives are often synthesized via [2+2] cycloaddition or ring-closing strategies. For 2,2-dimethyl analogs, alkylation of cyclobutanamine precursors using methyl halides or organometallic reagents (e.g., Grignard) under anhydrous conditions is plausible. Reaction optimization should focus on temperature control (e.g., −78°C for stereochemical fidelity) and catalytic systems (e.g., palladium for cross-coupling) to minimize side products . Characterization of intermediates via GC-MS or NMR (¹H/¹³C) is critical to confirm structural integrity .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : The cyclobutane ring’s constrained geometry induces distinct coupling constants (e.g., J = 8–10 Hz for adjacent protons). Methyl groups at C2 will appear as singlet(s) near δ 1.2–1.5 ppm .
- IR : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm the amine group. Discrepancies in peak splitting may indicate conformational isomerism .
- Cross-validate with X-ray crystallography (if crystalline) to resolve absolute configuration .
Advanced Research Questions
Q. What kinetic and thermodynamic factors govern the reactivity of this compound in CO₂ capture applications?
- Methodological Answer : Cyclic amines exhibit enhanced CO₂ absorption due to steric strain and basicity. Conduct stopped-flow kinetics to measure carbamate formation rates. Compare with computational models (DFT) to map transition states and quantify activation barriers. Thermodynamic parameters (ΔH, ΔS) can be derived from van’t Hoff plots using absorption data at varied temperatures .
Q. How do computational methods (QSPR, MD simulations) predict solvent interactions and degradation pathways?
- Methodological Answer :
- QSPR : Use topological descriptors (e.g., XlogP) to correlate hydrophobicity with solvent stability in aqueous systems. Molecular dynamics (MD) simulations can model oxidative degradation pathways (e.g., radical-mediated C-N bond cleavage) .
- Machine Learning : Train neural networks on datasets of amine degradation products to predict byproduct formation under flue gas conditions .
Q. How should researchers address contradictions in experimental data (e.g., conflicting NMR shifts or reaction yields)?
- Methodological Answer :
- Replicate Experiments : Ensure consistency in purification (e.g., column chromatography vs. distillation) and solvent choice (polar aprotic vs. nonpolar).
- Cross-Technique Validation : Compare NMR data with X-ray structures to rule out solvent-induced shifts .
- Statistical Analysis : Apply ANOVA to assess yield variability across reaction trials .
Q. What derivatization strategies improve the detection limits of this compound in trace analysis?
Q. What are the degradation products of this compound under oxidative conditions, and how can they be mitigated?
- Methodological Answer : Accelerated degradation studies (e.g., 40°C with O₂/NOₓ) followed by GC-MS analysis identify products like cyclobutanone or nitrosamines. Add antioxidants (e.g., BHT) or chelating agents (EDTA) to suppress radical chain reactions .
Q. How can chiral resolution techniques separate enantiomers of this compound?
- Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Alternatively, synthesize diastereomeric salts with tartaric acid derivatives and recrystallize .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation exposure (vapor pressure ~0.5 mmHg at 25°C) .
- PPE : Nitrile gloves and safety goggles mandatory; avoid skin contact due to potential amine sensitivity .
- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
